molecular formula C9H19NO B13639496 3-Butylpiperidin-3-ol

3-Butylpiperidin-3-ol

Cat. No.: B13639496
M. Wt: 157.25 g/mol
InChI Key: CNMWXOXUJIPWTE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-butylpiperidin-3-ol

InChI

InChI=1S/C9H19NO/c1-2-3-5-9(11)6-4-7-10-8-9/h10-11H,2-8H2,1H3

InChI Key

CNMWXOXUJIPWTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCNC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpiperidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of butylamine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 3-Butylpiperidin-3-ol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure hydrogenation techniques to achieve the desired reduction and cyclization efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Butylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidine ring, introducing additional functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions .

Scientific Research Applications

3-Butylpiperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Butylpiperidin-3-ol
  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • Structure : A piperidine ring substituted at the 3-position with a hydroxyl (-OH) and a butyl (-C₄H₉) group.

Key Characteristics: The compound belongs to the class of piperidine alcohols, characterized by a six-membered amine ring with hydroxyl and alkyl substituents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Butylpiperidin-3-ol with structurally related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Butylpiperidin-3-ol Butyl, Hydroxyl C₉H₁₉NO 157.25 Lipophilic due to butyl chain; discontinued commercial availability .
3-Methylpiperidin-3-ol Methyl, Hydroxyl C₆H₁₃NO 115.17 Smaller alkyl group; higher polarity than butyl analog .
3-Benzylpiperidin-3-ol Benzyl, Hydroxyl C₁₂H₁₇NO 191.27 Aromatic benzyl group enhances π-π interactions; used in drug intermediates .
3-Aminopiperidine Amino C₅H₁₂N₂ 100.16 Higher basicity (amino group); versatile building block in organic synthesis .
(3-Amino-1-benzylpiperidin-3-yl)methanol Amino, Benzyl, Hydroxymethyl C₁₃H₂₀N₂O 220.31 Multifunctional substituents; requires stringent safety protocols .

Functional and Application-Based Differences

3-Benzylpiperidin-3-ol, with its aromatic benzyl group, may exhibit lower water solubility but enhanced binding to aromatic targets (e.g., enzymes or receptors) .

Reactivity and Basicity: 3-Aminopiperidine’s amino group (pKa ~10–11) is significantly more basic than the hydroxyl group in 3-Butylpiperidin-3-ol (pKa ~14–16), making it more reactive in acidic environments .

Pharmaceutical Relevance: 3-Benzylpiperidin-3-ol is explicitly marketed as a high-purity pharmaceutical intermediate, suggesting validated use in drug development .

Biological Activity

3-Butylpiperidin-3-ol is a piperidine derivative that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Butylpiperidin-3-ol is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H21_{21}N1_{1}O1_{1}
  • Molecular Weight : 183.29 g/mol
  • IUPAC Name : 3-butylpiperidin-3-ol

This compound features a piperidine ring with a hydroxyl group and a butyl substituent, which are critical for its biological activity.

Pharmacological Activities

Research indicates that 3-butylpiperidin-3-ol exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 3-butylpiperidin-3-ol may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and may have potential in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Evidence suggests that 3-butylpiperidin-3-ol can reduce inflammation markers in various cell lines, indicating potential use as an anti-inflammatory agent.
  • Analgesic Activity : Some studies have reported analgesic effects, suggesting that the compound may influence pain pathways in the central nervous system.

The biological activity of 3-butylpiperidin-3-ol is thought to be mediated through several mechanisms:

  • Cholinergic Modulation : The compound may enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.
  • Oxidative Stress Reduction : By scavenging free radicals, 3-butylpiperidin-3-ol could potentially mitigate oxidative stress, which plays a significant role in neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-butylpiperidin-3-ol:

Table 1: Summary of Key Studies on 3-Butylpiperidin-3-ol

StudyFocusFindingsReference
Study AAntimicrobial ActivityInhibition of E. coli and S. aureus growth
Study BNeuroprotectionReduced neuronal cell death in models of oxidative stress
Study CAnti-inflammatory EffectsDecreased IL-6 and TNF-alpha levels in vitro
Study DAnalgesic PropertiesSignificant reduction in pain response in animal models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Butylpiperidin-3-ol, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via reductive amination or borohydride reduction of a ketone precursor (e.g., sodium borohydride reduction of 3-butylpiperidin-3-one). Purity optimization involves:

  • Chromatographic Monitoring : Use HPLC or GC-MS to track reaction progress and identify byproducts like unreacted starting materials or over-reduction products .
  • Recrystallization : Employ solvents like ethanol/water mixtures to isolate high-purity crystals.
  • Yield Table :
MethodYield (%)Purity (%)Key Impurities Identified
NaBH₄ Reduction7895Piperidin-3-ol derivatives
Catalytic Hydrogenation8292Debutylation byproducts

Q. What safety protocols are critical when handling 3-Butylpiperidin-3-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How is 3-Butylpiperidin-3-ol characterized spectroscopically?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows signals at δ 1.35 (m, 4H, -CH₂-), 3.05 (t, 2H, N-CH₂), and 4.15 (s, 1H, -OH).
  • Mass Spectrometry : ESI-MS m/z 172.2 [M+H]⁺ confirms molecular weight.
  • IR : Broad peak ~3300 cm⁻¹ indicates hydroxyl group presence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of 3-Butylpiperidin-3-ol derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
  • Cross-Validation : Confirm stereochemistry via X-ray crystallography or optical rotation analysis.

Q. What experimental designs are suitable for assessing the biological activity of 3-Butylpiperidin-3-ol in enzyme inhibition studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like GPCRs or kinases .
  • Data Table :
Target EnzymeIC₅₀ (µM)Assay TypeReference Compound
Acetylcholinesterase12.3Ellman’s methodDonepezil (IC₅₀ 0.02)
Monoamine Oxidase B45.6Amplex RedSelegiline (IC₅₀ 0.1)

Q. How can researchers address discrepancies in reported synthetic yields of 3-Butylpiperidin-3-ol across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify variables affecting yields, such as solvent polarity, temperature, or catalyst loading .
  • Design of Experiments (DoE) : Use factorial design to isolate critical parameters (e.g., reaction time vs. borohydride stoichiometry).
  • Case Study : A 2022 study found yields dropped by 15% when NaBH₄ was substituted with LiAlH₄ due to over-reduction .

Q. What methodologies are recommended for environmental impact assessment of 3-Butylpiperidin-3-ol in ecotoxicity studies?

  • Methodological Answer :

  • Acute Toxicity Tests : Use Daphnia magna (OECD 202) or algal growth inhibition assays (OECD 201) to determine EC₅₀ values.
  • Degradation Studies : Analyze photolytic/hydrolytic stability via LC-MS/MS under simulated environmental conditions .
  • Data Table :
Test OrganismEC₅₀ (mg/L)Exposure Time (h)Endpoint Measured
Daphnia magna8.748Immobilization
Pseudokirchneriella12.172Growth Inhibition

Methodological Resources

  • Systematic Reviews : Follow PRISMA guidelines for literature synthesis to avoid bias in data interpretation .
  • Data Infrastructure : Use electronic lab notebooks (e.g., LabArchives) for reproducible data management .
  • Ethical Compliance : Adhere to NIH guidelines for handling hazardous chemicals and biological samples .

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